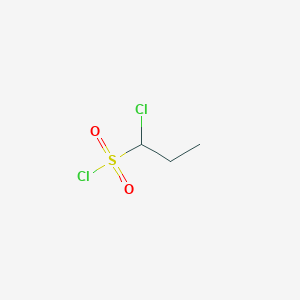

1-Chloropropane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Chloropropane-1-sulfonyl chloride” is an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It is mainly used for the synthesis of pharmaceutical intermediates .

Synthesis Analysis

Sulfonyl chlorides can be synthesized via a process known as chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environment-friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields .

Molecular Structure Analysis

The molecular formula of “1-Chloropropane-1-sulfonyl chloride” is C3H6Cl2O2S . The IUPAC name is 3-chloropropane-1-sulfonyl chloride . The InChI Key is GPKDGVXBXQTHRY-UHFFFAOYSA-N .

Chemical Reactions Analysis

Sulfonyl chlorides, such as “1-Chloropropane-1-sulfonyl chloride”, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are of considerable importance because they are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives .

Physical And Chemical Properties Analysis

“1-Chloropropane-1-sulfonyl chloride” is a clear liquid . It has a density of 1.267 g/mL at 25 °C . The boiling point is 78-79 °C/15 mmHg . The refractive index is n20/D 1.453 (lit.) .

Mécanisme D'action

The mechanism of action of sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . This is a key step in both electrophilic addition to alkenes and electrophilic aromatic substitution . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

“1-Chloropropane-1-sulfonyl chloride” is classified as a flammable liquid, Category 2, and Acute toxicity - Category 4, Oral, Dermal, Inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Orientations Futures

The future directions for “1-Chloropropane-1-sulfonyl chloride” could involve finding more efficient and environmentally friendly methods for its synthesis . Additionally, its use as an intermediate in the preparation of many enzymatic inhibitors and pharmaceutical intermediates suggests potential applications in the development of new drugs .

Propriétés

IUPAC Name |

1-chloropropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQQOCNGMMKTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292543 |

Source

|

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloropropane-1-sulfonyl chloride | |

CAS RN |

3518-67-0 |

Source

|

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-Biphenyl]-3-carbox](/img/no-structure.png)